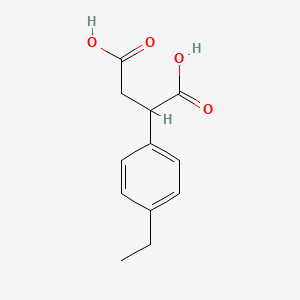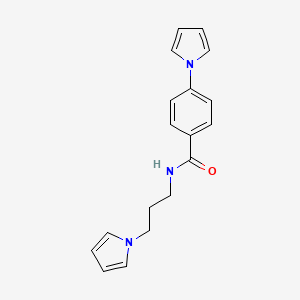
2-(4-Ethylphenyl)succinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Ethylphenyl)succinic acid” is a derivative of succinic acid, which is a dicarboxylic acid widely distributed in almost all plant and animal tissues . Succinic acid plays a significant role in intermediary metabolism . The “2-(4-Ethylphenyl)” part suggests that an ethylphenyl group is attached to the second carbon of the succinic acid .
Chemical Reactions Analysis
Succinic acid can be esterified with ethanol through a consecutive reaction to yield diethyl succinate (DES), which had different physico-chemical properties which helped in its purification . The exact chemical reactions involving “2-(4-Ethylphenyl)succinic acid” are not specified in the available resources.Physical And Chemical Properties Analysis
Succinic acid is a colorless crystalline solid, soluble in water, with a melting point of 185–187° C (365–369° F) . The physical and chemical properties of “2-(4-Ethylphenyl)succinic acid” would be influenced by the addition of the “2-(4-Ethylphenyl)” group .Applications De Recherche Scientifique
Renewable Ester Production
Esters of butanedioic acid (succinic acid) are appealing renewable esters as fuel additives and solvents . The esterification of succinic acid (SA) with alcohols like methanol (MeOH), ethanol (EtOH), and 2-propanol (2-PrOH) using heterogeneous catalyst D-Hβ (moderate Bronsted acidity) in a microwave (MW)-irradiated reactor has been investigated to increase yield and minimize waste generation .
Optimization of Esterification Process
The Box-Behnken design (BBD) approach is used to optimize reaction parameters for SA with MeOH. Maximum % conversion of SA (99%) is obtained experimentally at optimized conditions (reaction time, 16.5 min; MW power, 325 W; and catalyst dosage, 0.725 g) which are in good agreement with that predicted value of 99% .
Solubility Studies
The solubility of butanedioic acid in some pure solvents and in binary mixtures of water-ethanol and water-1-propanol were determined by the static method at temperatures between 293.2 K and 333.2 K . These studies are crucial for understanding the behavior of the compound in different solvents and at various temperatures.
Production of Fine Chemicals
Butanedioic acid is one of the top (bio) platform molecules and is available from the bioconversion of glucose at concentrations as high as approximately 6 wt% . It can be used for the production of fine chemicals having value addition to the present system .
Manufacturing of Polymers and Plasticizers
The esterification of SA with MeOH/EtOH/2–2-PrOH produces dimethyl succinate (DMS)/diethyl succinate (DES)/diisopropyl succinate (DIPS), one of the most useful transformations for organic acids, especially for a dicarboxylic acid as the di-ester can be used as an intermediate in the manufacture of polymers, fine chemicals, perfumes, plasticizers, and solvents .
Bioconversion of Glucose
SA is one of the top (bio) platform molecules and is available from the bioconversion of glucose at concentrations as high as approximately 6 wt% . This makes it a key player in sustainable synthesis of chemicals and fuels.
Orientations Futures
Propriétés
IUPAC Name |
2-(4-ethylphenyl)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-8-3-5-9(6-4-8)10(12(15)16)7-11(13)14/h3-6,10H,2,7H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAOWPAATTZDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)succinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2649030.png)
![rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile](/img/structure/B2649032.png)
![1-(3,4-Dimethoxyphenyl)-2-((2-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2649033.png)
![N-[(2-ethoxyphenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2649037.png)



![exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B2649043.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-chlorophenyl)-1,3-thiazol-2-amine](/img/structure/B2649044.png)
![Methyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2649045.png)

![2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid](/img/structure/B2649048.png)